![molecular formula C16H17N3O3 B2444376 6-allyl-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1170521-56-8](/img/structure/B2444376.png)
6-allyl-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
The compound “6-allyl-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a complex organic molecule. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The presence of electron-donating groups such as –CH3, –OMe, and –N(CH3)2 on phenyl rings may enhance the activity, while the presence of electron-withdrawing groups like –OH and –NO2 at para position may reduce the activity .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, singlets at Δ 3.61–3.75, 3.10–3.14, and 8.26–8.11 ppm correspond to protons of –OMe, –N(CH3)2, and –OH groups in the derivatives .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of various functional groups. For example, the presence of electron-donating groups such as –CH3, –OMe, and –N(CH3)2 on phenyl rings may enhance the activity, while the presence of electron-withdrawing groups like –OH and –NO2 at para position may reduce the activity .Scientific Research Applications
Anti-Inflammatory Activity
Pyrimidines, including the compound , have been found to exhibit potent anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antioxidant Properties
In addition to their anti-inflammatory properties, pyrimidines are also known to display antioxidant effects . This makes them potentially useful in the treatment of diseases caused by oxidative stress.
Antibacterial Activity
Pyrimidines have been found to exhibit antibacterial properties , making them potentially useful in the development of new antibiotics.
Antiviral Activity
Some pyrimidines have been found to exhibit antiviral activity . This suggests that the compound could potentially be used in the development of antiviral drugs .
Antifungal Activity
The antifungal activity of pyrimidines is another area of potential application . This could be particularly useful in the treatment of fungal infections.
Antituberculosis Activity
Pyrimidines have also been found to exhibit antituberculosis activity . This suggests potential applications in the treatment of tuberculosis.
Future Directions
Future research could focus on further elucidating the mechanism of action of this compound, as well as exploring its potential applications in various fields such as medicine and pharmacology. Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
properties
IUPAC Name |
4-(4-hydroxyphenyl)-1-methyl-6-prop-2-enyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-3-8-19-9-12-13(15(19)21)14(17-16(22)18(12)2)10-4-6-11(20)7-5-10/h3-7,14,20H,1,8-9H2,2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFDFZLRYUPALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=C(C=C3)O)C(=O)N(C2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-allyl-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
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